N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-6-4-3-5-13(14)18/h3-6,11H,7-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFHCIQRXUXRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, a compound belonging to the piperazine class, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is , with a molecular weight of approximately 336.8 g/mol. The compound features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine moiety, which contributes to its biological activity.
Research indicates that compounds similar to N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibit various mechanisms of action:
- Dopamine Receptor Affinity : It has been reported that piperazine derivatives can selectively bind to dopamine D4 receptors, which are implicated in several neuropsychiatric disorders. For instance, one study noted an IC50 value of 0.057 nM for related compounds at the D4 receptor, indicating high affinity and selectivity over D2 receptors .
- Anticancer Activity : Piperazine derivatives have shown promise in cancer treatment. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), with IC50 values in the micromolar range .
- Radioprotective Effects : Some piperazine derivatives have been evaluated for their potential as radioprotective agents. These compounds were tested against gamma radiation exposure in lymphoblastic leukemia cell lines, showing reduced DNA damage and improved cell viability .
Biological Activity Data
The following table summarizes the biological activities reported for N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide and related compounds:
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In a comparative study, N-(2-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide was tested alongside established chemotherapeutics like doxorubicin. Results indicated that this compound induced apoptosis in cancer cells more effectively than some traditional agents .
- Neuropharmacology : A series of piperazine derivatives were synthesized and assessed for their effects on neurotransmitter systems. The high selectivity for the D4 receptor suggests potential applications in treating disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
- Radioprotection Studies : The compound was evaluated in preclinical models for its ability to protect against radiation-induced cytotoxicity. Results showed significant mitigation of DNA damage when cells were pre-treated with the compound prior to radiation exposure .
Comparison with Similar Compounds
Core Structure Variations
Key Observations
Heterocyclic Influence: The pyrimidine in the target compound contrasts with quinazolinone (A4, A25), purine (Compound 64), and pyridine (ML267) moieties in analogs. These heterocycles influence electronic properties and binding interactions .
Substituent Positioning : Ortho-chloro substitution on the phenyl group (target compound, A4) may enhance steric effects compared to para-substituted analogs (e.g., A6 in with 4-chlorophenyl) .
Functional Groups : Methoxy and methyl groups on the pyrimidine (target) vs. trifluoromethyl (ML267) or oxadiazole () groups in others modulate lipophilicity and metabolic stability .
Physicochemical Trends
- Melting Points : Quinazoline derivatives (A4, A25: 189–209°C) and purine analogs (Compound 54: 255–257°C) exhibit higher melting points than the target compound’s likely range (~190–210°C inferred), reflecting crystallinity differences due to heterocycle rigidity .
- Molecular Weight : The target (402.89 g/mol) is lighter than oxadiazole derivatives (: 437.93–465.98 g/mol), suggesting better bioavailability .
Preparation Methods
Nucleophilic Aromatic Substitution for Pyrimidine-Piperazine Bond Formation
The 6-methoxy-2-methylpyrimidin-4-yl moiety is synthesized via cyclocondensation of β-diketones with guanidine derivatives, followed by methoxylation at the 6-position. Reaction with piperazine occurs under refluxing conditions in polar aprotic solvents (e.g., DMF, DMSO) with potassium carbonate as a base. A representative protocol involves:
$$
\text{4-Chloro-6-methoxy-2-methylpyrimidine} + \text{Piperazine} \xrightarrow{\text{DMF, K}2\text{CO}3, 110^\circ\text{C}} \text{4-(6-Methoxy-2-Methylpyrimidin-4-yl)Piperazine}
$$
Yields for this step range from 68–82% depending on stoichiometric ratios and solvent purity.
Carboxamide Bond Formation: Reagent Optimization
The N-(2-chlorophenyl)carboxamide group is introduced via coupling of 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine with 2-chlorophenyl isocyanate or via mixed anhydride methods.
Isocyanate Coupling Route
Reacting the piperazine intermediate with 2-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C achieves 74–89% yields. Critical parameters include:
Mixed Carbonate-Mediated Activation
Alternative protocols utilize 1,1'-carbonyldiimidazole (CDI) to activate the carboxamide precursor. For example:
$$
\text{4-(6-Methoxy-2-Methylpyrimidin-4-yl)Piperazine} + \text{2-Chlorophenylamine} \xrightarrow{\text{CDI, DCM}} \text{Target Compound}
$$
This method avoids isocyanate handling but requires stringent moisture control, with yields averaging 65%.
Multi-Step Functionalization and Purification
Sequential Alkylation and Amination
A modular approach constructs the pyrimidine and piperazine rings separately before conjugation:
- Pyrimidine synthesis : Condensation of acetylacetone with O-methylisourea yields 6-methoxy-2-methylpyrimidin-4-ol, followed by chlorination using POCl₃.
- Piperazine conjugation : The chloropyrimidine reacts with piperazine in refluxing acetonitrile.
- Carboxamidation : Final coupling with 2-chlorophenyl isocyanate completes the synthesis.
Chromatographic Purification
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1), achieving ≥95% purity (HPLC). Recrystallization from ethanol/water mixtures enhances crystallinity for X-ray diffraction validation.
Analytical and Spectroscopic Validation
Table 1: Characterization Data for N-(2-Chlorophenyl)-4-(6-Methoxy-2-Methylpyrimidin-4-yl)Piperazine-1-Carboxamide
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₂₀ClN₅O₂ | HRMS |
| Molecular Weight | 361.8 g/mol | ESI-MS |
| Melting Point | 178–182°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 8.35 (s, 1H, NH), 7.42–7.28 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) | 400 MHz NMR |
| Purity | 98.5% | HPLC (C18) |
Challenges and Mitigation Strategies
- Low Coupling Efficiency : Excess isocyanate (1.5 equiv) and prolonged reaction times (24 h) improve carboxamide yields.
- Byproduct Formation : Recrystallization from ethyl acetate/hexane removes residual piperazine starting material.
- Scale-Up Limitations : Continuous flow reactors enhance reproducibility for gram-scale synthesis.
Q & A
Q. Advanced
- Solvent screening : Compare polar aprotic solvents (e.g., DMF, THF) for coupling efficiency .
- Catalyst optimization : Test bases like DBU or DMAP for enhanced nucleophilicity .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, pH, and stoichiometry .
- Purification : Use flash chromatography (silica gel, 20–40% ethyl acetate/hexane) or recrystallization (ethanol/water) .
What structural features influence the compound’s pharmacokinetic and pharmacodynamic properties?
Q. Advanced
- Piperazine core : Enhances solubility and modulates receptor binding kinetics .
- Chlorophenyl group : Increases lipophilicity (logP ~3.2) and membrane permeability .
- Methoxy-pyrimidine moiety : Stabilizes π-π interactions with aromatic residues in target enzymes .
Methodological validation : - Molecular docking : Simulate interactions with homology models of target receptors (e.g., serotonin 5-HT2A) .
- ADME assays : Measure metabolic stability in human liver microsomes (t1/2 > 60 min) .
How can researchers design in vitro studies to evaluate the compound’s mechanism of action?
Q. Advanced
- Receptor profiling : Screen against panels of GPCRs, kinases, or ion channels using radioligand displacement assays (e.g., Ki determination) .
- Pathway analysis : Treat cell lines (e.g., HEK293) and quantify downstream markers (e.g., cAMP, Ca2+ flux) via ELISA or FLIPR .
- Competitive binding : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff) .
What are the key challenges in synthesizing and characterizing stereoisomers or polymorphs of this compound?
Q. Advanced
- Stereochemical control : Use chiral catalysts (e.g., BINAP-Ru complexes) or resolve enantiomers via chiral HPLC .
- Polymorph screening : Crystallize under varied conditions (e.g., solvent evaporation vs. anti-solvent addition) and characterize by X-ray diffraction (monoclinic P21/c space group) .
- Thermal analysis : Perform DSC and TGA to identify stable polymorphs (melting point >200°C) .
How can computational modeling guide the design of derivatives with enhanced potency?
Q. Advanced
- QSAR modeling : Train models on bioactivity data from analogs to predict substitutions (e.g., fluoroethyl groups) that improve target affinity .
- Free-energy perturbation (FEP) : Calculate binding energy differences for virtual mutations (e.g., -OCH3 to -CF3) .
- MD simulations : Assess conformational flexibility of the piperazine-carboxamide backbone in aqueous vs. lipid bilayer environments .
What methodologies are recommended for resolving discrepancies between in vitro and in vivo efficacy data?
Q. Advanced
- Pharmacokinetic bridging : Measure plasma exposure (AUC, Cmax) in rodent models and correlate with in vitro IC50 .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS and test their activity .
- Tissue distribution studies : Use whole-body autoradiography to assess compound accumulation in target organs .
How can researchers validate target engagement in complex biological systems?
Q. Advanced
- Photoaffinity labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and crosslink to target proteins in lysates .
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization after compound treatment to confirm target binding .
- Knockout models : Use CRISPR/Cas9 to delete putative targets and assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
